molecular formula C23H44O3 B094550 Methyl 17-oxodocosanoate CAS No. 19271-80-8

Methyl 17-oxodocosanoate

Cat. No.: B094550
CAS No.: 19271-80-8
M. Wt: 368.6 g/mol
InChI Key: OFFCHQATCACNEB-UHFFFAOYSA-N
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Description

Methyl 17-oxodocosanoate is a methyl ester of a 22-carbon fatty acid (docosanoic acid) featuring a ketone functional group at the 17th position. Its molecular formula is C23H44O3, combining a long hydrophobic alkyl chain with polar ester and ketone groups. While specific data on this compound is sparse in the provided evidence, comparisons with structurally analogous esters and ketone-bearing compounds can elucidate its behavior.

Properties

CAS No.

19271-80-8

Molecular Formula

C23H44O3

Molecular Weight

368.6 g/mol

IUPAC Name

methyl 17-oxodocosanoate

InChI

InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3

InChI Key

OFFCHQATCACNEB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Octacosanoate (CAS Not Provided)
  • Structure : A 28-carbon methyl ester without additional functional groups.
  • Key Differences :
    • Chain Length : Longer alkyl chain (C28 vs. C22) reduces polarity and increases hydrophobicity.
    • Functional Groups : Lacks a ketone group, leading to lower reactivity in oxidation or nucleophilic addition reactions.
  • Safety Data : Classified using EU Regulation 1272/2008 guidelines, with hazards assessed via expert judgment and comparisons to similar substances .
11-Oxo-Betamethasone 17,21-Dipropionate
  • Structure : A steroid derivative with ketone and ester groups.
  • Key Differences: Backbone: Steroid framework vs. linear alkyl chain in Methyl 17-oxodocosanoate. Reactivity: The ketone in 11-oxo-betamethasone participates in steroid-specific metabolic pathways, unlike the aliphatic ketone in this compound.
  • Stability: Stable under normal conditions but may release toxic fumes upon decomposition, a trait shared with many esters .
Brominated Aromatic Compound (CAS 1761-61-1)
  • Structure : Features a bromine atom and carboxylic acid group (C7H5BrO2).
  • Key Differences: Polarity: Higher solubility (0.687 mg/mL) due to the aromatic ring and bromine, whereas this compound’s solubility would depend on the ketone’s position and chain length.

Physical and Chemical Properties

Property This compound (Inferred) Methyl Octacosanoate 11-Oxo-Betamethasone Dipropionate
Molecular Weight ~368.6 g/mol ~424.7 g/mol ~532.6 g/mol
Functional Groups Ester, Ketone Ester Ester, Ketone, Hydroxyl
Solubility Low (alkanethiol-like) Insoluble in water Low (hydrophobic backbone)
Reactivity Ketone-mediated oxidation Ester hydrolysis Steroid-specific metabolism

Q & A

Q. How can interdisciplinary teams harmonize conflicting data on the compound’s toxicity profile?

  • Answer : Establish consensus through Delphi methods:
  • Circulate anonymized datasets to toxicologists, biochemists, and statisticians.
  • Iteratively refine hypotheses until ≥75% agreement is reached.
  • Publish discordant data as supplementary material for transparency .

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